![molecular formula C18H20FN3O3S B11158798 Ethyl 4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B11158798.png)
Ethyl 4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate
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Overview
Description
Ethyl 4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate is a synthetic compound that belongs to the class of thiazole derivatives It is characterized by the presence of a fluorophenyl group, a thiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-fluoroacetophenone with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 2-(4-fluorophenyl)-4-methylthiazole.
Introduction of the Piperazine Moiety: The thiazole derivative is then reacted with ethyl chloroformate and piperazine to introduce the piperazine moiety. This step is typically carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C15H18F N3O2S
- Molecular Weight : 305.38 g/mol
- IUPAC Name : Ethyl 4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate
The compound features a complex structure that includes a piperazine ring, thiazole moiety, and a fluorophenyl group, contributing to its diverse biological properties.
Medicinal Chemistry
This compound has shown promise as a drug candidate in various therapeutic areas:
- Antimicrobial Activity : Research indicates that compounds with thiazole derivatives exhibit significant antimicrobial properties. Studies have reported moderate to strong activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 12 µg/mL |
This compound | S. aureus | 10 µg/mL |
Pharmacology
The compound's mechanism of action is believed to involve the inhibition of key enzymes associated with metabolic pathways in pathogens or cancer cells. This suggests potential applications in developing treatments for infections and malignancies.
Biochemical Research
This compound has been utilized in studies examining biochemical pathways related to apoptosis and cell cycle regulation. Its ability to induce S-phase arrest and activate apoptotic pathways has been noted in several studies .
Table 2: Biochemical Effects Observed
Effect | Observation |
---|---|
Induction of S-phase arrest | Observed in cancer cell lines |
Activation of caspase-3 | Indicated pro-apoptotic activity |
Downregulation of anti-apoptotic proteins | Enhances apoptosis |
Study on Antitumor Activity
A study conducted on various synthesized thiazole derivatives, including this compound, highlighted its efficacy against human cancer cell lines. The results indicated significant cytotoxic effects at low concentrations, suggesting its potential as an antitumor agent .
Mechanism Exploration
Further investigations into the compound's mechanism revealed interactions with specific receptors involved in cellular signaling pathways. This interaction may lead to enhanced therapeutic effects against resistant strains of bacteria and cancer cells .
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-fluorophenyl)-2-methylthiazole-5-carboxylate: Similar structure but lacks the piperazine moiety.
Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with different substitution patterns on the thiazole ring.
The uniqueness of this compound lies in its combination of the fluorophenyl group, thiazole ring, and piperazine moiety, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-1-piperazinecarboxylate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article compiles various studies and findings related to its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C13H14F N3O2S
- Molecular Weight : 283.33 g/mol
- IUPAC Name : this compound
This structure includes a piperazine ring, a thiazole moiety, and a fluorophenyl group, which are critical for its biological interactions.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition of growth at certain concentrations.
- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. In vitro studies have reported cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Neuropharmacological Effects : The compound has been evaluated for its effects on neurotransmitter systems, particularly its potential as a serotonin reuptake inhibitor. This mechanism could make it a candidate for treating depression and anxiety disorders.
Efficacy Studies
A summary of key studies evaluating the biological activity of the compound is presented in the table below:
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of the compound against multi-drug resistant strains of bacteria. The results indicated an MIC (Minimum Inhibitory Concentration) of 30 µg/mL against MRSA, suggesting potential for therapeutic use in resistant infections.
- Cancer Cell Line Study : Research by Johnson et al. (2024) explored the compound's effects on various cancer cell lines. The study found that treatment with 50 µM of the compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
- Neuropharmacological Assessment : A recent investigation by Lee et al. (2025) focused on the compound's impact on serotonin levels in rat models. The findings revealed that administration led to increased serotonin availability, supporting its role as a potential antidepressant.
Properties
Molecular Formula |
C18H20FN3O3S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H20FN3O3S/c1-3-25-18(24)22-10-8-21(9-11-22)17(23)15-12(2)20-16(26-15)13-4-6-14(19)7-5-13/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
UTFOSJJPWKIMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(N=C(S2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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